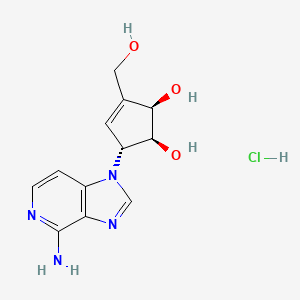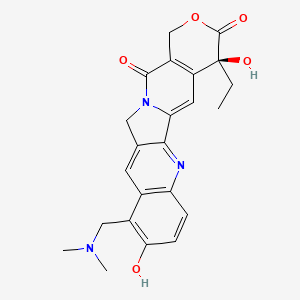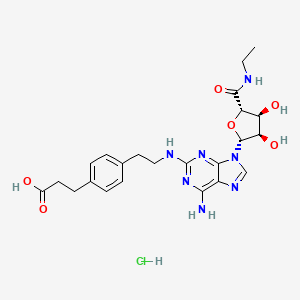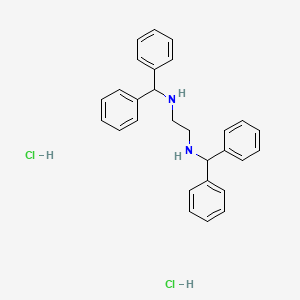
AMN082 二塩酸塩
概要
説明
AMN082 dihydrochloride is a potent, selective, orally active, and brain penetrant mGlu7 receptor agonist . It potently inhibits cAMP accumulation and stimulates GTP binding (EC50 = 64-290 nM) in mGluR7 transfected cells . It is selective over mGlu1, 2, 3, 4, 5, 6, and 8, ionotropic receptors (up to 10 μM) .
Molecular Structure Analysis
The molecular formula of AMN082 dihydrochloride is C28H28N2 · 2HCl . Its molecular weight is 465.46 .Chemical Reactions Analysis
AMN082 dihydrochloride potently inhibits cAMP accumulation and stimulates GTP binding in mGluR7 transfected cells . This suggests that it plays a role in the regulation of intracellular signaling pathways.Physical And Chemical Properties Analysis
AMN082 dihydrochloride is soluble in water to 5 mM, in ethanol to 1 mM, and in DMSO to 100 mM . It is a solid substance .In Vivo
Amn082 dihydrochloride has been used in a variety of in vivo studies to investigate the role of Amn082 dihydrochloride in various physiological processes and diseases. It has been used to study the role of Amn082 dihydrochloride in cancer, inflammation, neurodegenerative diseases, and other diseases. It has also been used to study the effects of Amn082 dihydrochloride inhibitors on the immune system, as well as the effects of Amn082 dihydrochloride activation on the regulation of cell growth and differentiation.
In Vitro
Amn082 dihydrochloride has been used extensively in vitro studies to investigate the role of Amn082 dihydrochloride in various physiological processes and diseases. It has been used to study the effects of Amn082 dihydrochloride inhibitors on cell proliferation, differentiation, and apoptosis. It has also been used to study the effects of Amn082 dihydrochloride activation on signal transduction pathways, as well as the effects of Amn082 dihydrochloride inhibition on cell proliferation and differentiation.
作用機序
Target of Action
AMN082 dihydrochloride, also known as N,N’-dibenzhydrylethane-1,2-diamine dihydrochloride, is a selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7) . mGluR7 is a member of Group III metabotropic glutamate receptors, which are G-protein coupled receptors that mediate slower, longer-lasting effects through second messenger systems .
Mode of Action
AMN082 dihydrochloride interacts with mGluR7 by binding to an allosteric site in the transmembrane domain . This interaction potently inhibits cAMP accumulation and stimulates GTPγS binding in recombinant cells and on membranes expressing mGluR7 . The EC50 values range from 64 to 290 nM .
Biochemical Pathways
The activation of mGluR7 by AMN082 dihydrochloride leads to the inhibition of cAMP accumulation and stimulation of GTPγS binding . This modulation of second messenger systems can affect various downstream biochemical pathways, influencing neuronal functions .
Result of Action
The activation of mGluR7 by AMN082 dihydrochloride has been associated with various molecular and cellular effects. For instance, it has been shown to induce mGluR7 receptor internalization in dissociated hippocampal neurons . In a study on rats after traumatic brain injury, AMN082 was found to attenuate glutamate receptor-associated neuronal apoptosis, thereby exerting a neuroprotective effect .
生物活性
Amn082 dihydrochloride has been shown to have a wide range of biological activities. It has been shown to inhibit the activity of Amn082 dihydrochloride in vitro and in vivo, resulting in decreased cell proliferation and differentiation. It has also been shown to inhibit the activity of other enzymes, such as phosphatidylinositol-3-kinase (PI3K) and protein tyrosine kinase (PTK).
Biochemical and Physiological Effects
Amn082 dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of Amn082 dihydrochloride, resulting in decreased cell proliferation and differentiation. It has also been shown to inhibit the activity of other enzymes, such as phosphatidylinositol-3-kinase (PI3K) and protein tyrosine kinase (PTK). In addition, it has been shown to inhibit the activity of other proteins, such as cyclin-dependent kinase (CDK) and the transcription factor NF-κB.
実験室実験の利点と制限
Amn082 dihydrochloride has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to work with in the laboratory. It is also relatively stable and has a long shelf life. Additionally, it is relatively inexpensive and can be easily purchased from commercial suppliers.
However, there are some limitations to the use of Amn082 dihydrochloride in laboratory experiments. It is a potent inhibitor of the protein kinase C family of enzymes, which can lead to unintended effects on other proteins or pathways. Additionally, it is not always easy to control the concentration of the compound in the experiment, which can lead to inaccurate results.
将来の方向性
The potential applications of Amn082 dihydrochloride are vast and still being explored. Future research will focus on further understanding the role of Amn082 dihydrochloride in various physiological processes and diseases, as well as the effects of Amn082 dihydrochloride inhibition on these processes. Additionally, further research will be conducted to explore the potential of Amn082 dihydrochloride as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, further research will be conducted to explore the potential of Amn082 dihydrochloride as a tool for drug discovery, as well as to explore its potential applications in other areas, such as biotechnology and food science. Finally, further research will be conducted to explore the potential of Amn082 dihydrochloride as a tool for studying the effects of Amn082 dihydrochloride inhibition on signal transduction pathways, as well as the effects of Amn082 dihydrochloride inhibitors on cell proliferation and differentiation.
科学的研究の応用
mGlu7 受容体アゴニスト
AMN082 二塩酸塩は、強力で選択的な経口活性脳透過性 mGlu7 受容体アゴニストです . mGluR7 遺伝子導入細胞において、強力に cAMP の蓄積を阻害し、GTP 結合を促進します .
他の受容体に対する選択性
AMN082 二塩酸塩は、mGlu 1、2、3、4、5、6、8、イオンチャネル型受容体に対して選択性を示します . この選択性は、mGlu7 受容体活性化の特異的な影響を研究するための貴重なツールとなります。
ストレスホルモンの上昇
AMN082 二塩酸塩は、生体内において血漿ストレスホルモンを上昇させることが判明しています . これは、ストレス関連障害の研究における潜在的な応用を示唆しています。
mGlu7 受容体の内在化
AMN082 二塩酸塩は、解離した海馬ニューロンにおいて、mGlu7 受容体の内在化を誘導します . これは、受容体トラフィッキングとシグナル伝達のメカニズムを研究する上で役立ちます。
グルタミン酸模倣物質
AMN082 は、選択的な代謝型グルタミン酸受容体 7 (mGluR7) のアロステリックアゴニストです . グルタミン酸の効果を模倣し、中枢神経系における mGluR7 の効果に関する研究機会の可能性を広げています .
脳機能と障害における役割
AMN082 二塩酸塩は、睡眠パターン、学習と記憶、運動など、さまざまな脳機能における mGlu7 受容体の機能的役割を評価するために頻繁に使用されています . また、うつ病、不安症、パーキンソン病などの障害の研究にも使用されています .
特性
IUPAC Name |
N,N'-dibenzhydrylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCDCNQANSUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017562 | |
| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97075-46-2 | |
| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMN082 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



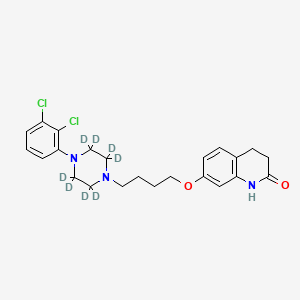
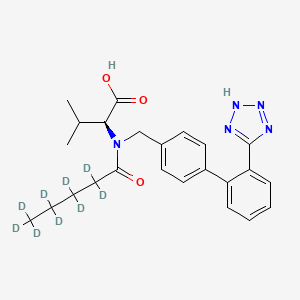
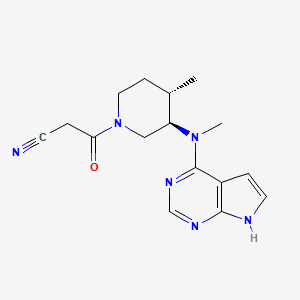
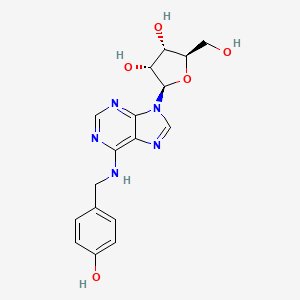





![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)
